

thermochemical data for sym-tribromopropane

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Compound of Interest

Compound Name: 1,2,3-Tribromopropane

Cat. No.: B147538

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An In-depth Technical Guide on the Thermochemical Data for sym-Tribromopropane

For researchers, scientists, and drug development professionals, a thorough understanding of the thermochemical properties of sym-tribromopropane (**1,2,3-tribromopropane**) is crucial for its application in synthesis and as a building block in novel chemical entities. This technical guide provides a summary of available thermochemical data, detailed experimental protocols for key measurements, and visualizations of relevant chemical pathways.

Core Thermochemical Data

The thermochemical data for sym-tribromopropane is essential for predicting its behavior in chemical reactions, understanding its stability, and for computational modeling. While a complete experimental dataset is not readily available in the literature, key values have been determined.

Table 1: Thermochemical Data for sym-Tribromopropane (Liquid Phase)

Thermochemical Property	Symbol	Value	Units	Reference
Constant Pressure Heat Capacity	C _p	166.5	J·mol ⁻¹ ·K ⁻¹	[1]
Enthalpy of Fusion	Δ _{fus} H	23.78	kJ·mol ⁻¹	
Enthalpy of Vaporization	Δ _{vap} H	50.8	kJ·mol ⁻¹	

Note: The standard enthalpy of formation (Δ_fH°), standard molar entropy (S°), and Gibbs free energy of formation (Δ_fG°) for liquid sym-tribromopropane are not readily available in published experimental literature.

Experimental Protocols

A detailed understanding of the experimental methodologies used to determine thermochemical data is critical for assessing the quality and reliability of the values.

Determination of Liquid Phase Heat Capacity (Kurbatov, 1948)

The constant pressure heat capacity of liquid **1,2,3-tribromopropane** was determined by Kurbatov in 1948.[1][2] While the full, detailed experimental protocol from the original publication is not readily accessible, the general methodology for determining the heat capacity of liquids in that era involved a variation of calorimetry. A common approach is outlined below, based on established calorimetric principles.

Principle:

The method involves adding a known quantity of heat to a precisely measured mass of the liquid and measuring the resulting temperature change. The heat capacity is then calculated using the formula:

$$q = mC_p\Delta T$$

where:

- q is the heat added
- m is the mass of the substance
- C_p is the specific heat capacity at constant pressure
- ΔT is the change in temperature

Apparatus:

A typical apparatus would consist of a Dewar calorimeter (an insulated flask), a sensitive thermometer (like a Beckmann thermometer), a stirrer, and a calibrated electrical heater.

Procedure:

- A known mass of sym-tribromopropane is placed in the calorimeter.
- The initial temperature of the liquid is allowed to stabilize and is recorded.
- A precisely measured amount of electrical energy (heat) is supplied to the liquid via the heater. The energy supplied can be calculated from the voltage (V), current (I), and time (t) using the formula: $q = VIt$.
- The liquid is stirred continuously to ensure uniform temperature distribution.
- The final, steady temperature of the liquid is recorded.
- Corrections for heat loss to the surroundings are made by monitoring the temperature drift before and after heating.
- The heat capacity of the calorimeter itself (the calorimeter constant) is determined separately using a substance with a known heat capacity, such as water. This value is then used to correct the experimental data for the heat absorbed by the apparatus.
- The constant pressure heat capacity of the sym-tribromopropane sample is then calculated. The value reported by Kurbatov is the mean heat capacity over the temperature range of 17

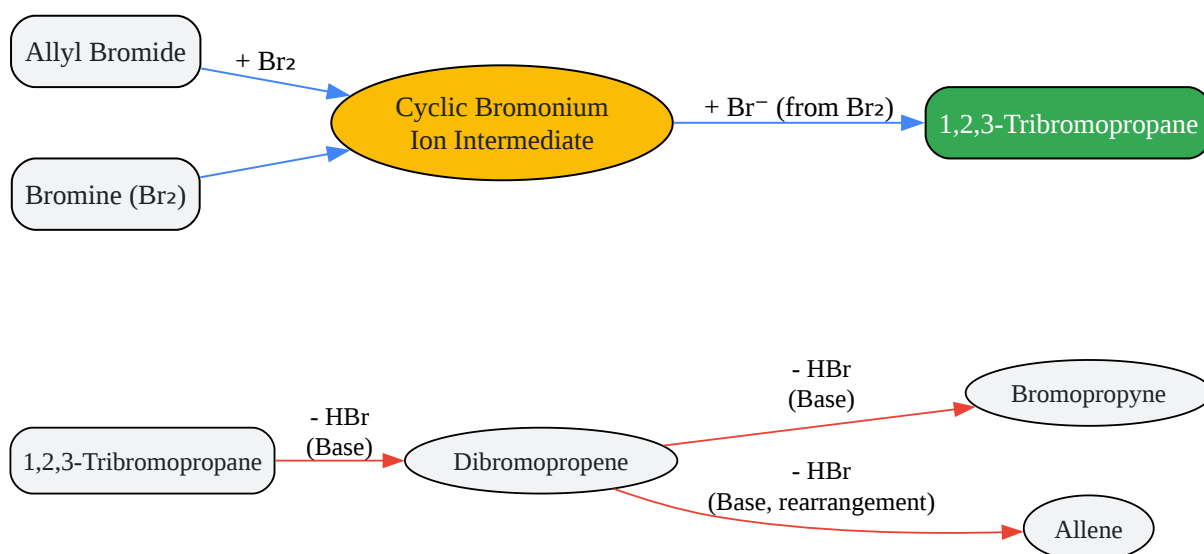
to 218°C.[1]

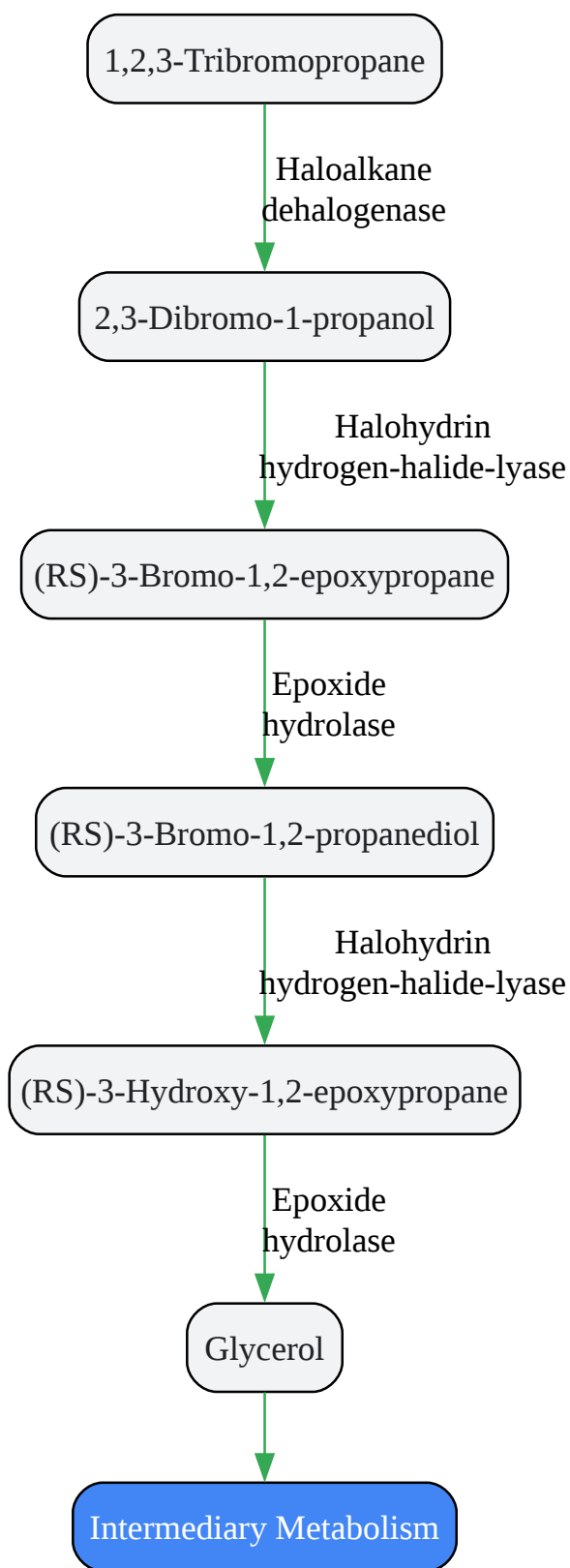
Chemical Pathways and Logical Relationships

Visualizing the chemical transformations of sym-tribromopropane is essential for understanding its reactivity and potential applications.

Synthesis of 1,2,3-Tribromopropane

A common and well-documented method for the synthesis of **1,2,3-tribromopropane** is the electrophilic addition of bromine to allyl bromide.[3]





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